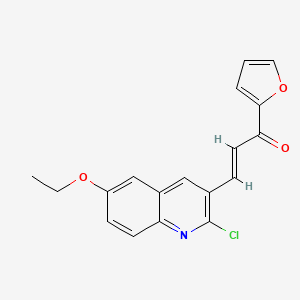

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-22-14-6-7-15-13(11-14)10-12(18(19)20-15)5-8-16(21)17-4-3-9-23-17/h3-11H,2H2,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIYHXAPNCWHKU-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is C18H16ClN3O2, with a molecular weight of 343.79 g/mol. It features a quinoline moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The quinoline derivatives are known to exhibit activities through mechanisms such as:

- Inhibition of Enzymes : Many quinoline derivatives inhibit enzymes involved in cancer progression.

- Antioxidant Activity : These compounds can scavenge free radicals, reducing oxidative stress.

- Antimicrobial Properties : The presence of halogen atoms (like chlorine) enhances the antimicrobial efficacy of quinoline derivatives.

Biological Activity Overview

The biological activity of (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one has been studied in various contexts:

Anticancer Activity

Studies have shown that quinoline derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through the mitochondrial pathway .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays, showing significant free radical scavenging activity. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies

Several case studies highlight the efficacy of (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one:

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that the compound reduced viability by up to 70% at concentrations above 10 µM after 48 hours of treatment .

- Microbial Inhibition Assays : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its antitumor and antimicrobial properties. Studies indicate that compounds with similar structures often exhibit significant pharmacological effects, including anticancer activity. The presence of the chloro and ethoxy substituents on the quinoline ring enhances its chemical reactivity and biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of quinoline compounds exhibit varying degrees of antiproliferative activity against human cancer cell lines. For example, compounds structurally related to (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one have demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents .

Structure–Activity Relationship (SAR)

The compound's effectiveness is closely linked to its structure. Modifications in the molecular framework can lead to enhanced biological activities, emphasizing the importance of SAR in drug design. The unique combination of furan and quinoline moieties may provide selectivity and potency against specific biological targets, distinguishing it from other similar compounds.

Synthetic Applications

The synthesis of (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. The synthetic pathway is crucial for optimizing yield and purity while ensuring that the desired biological activity is retained. This compound can serve as an intermediate in the synthesis of more complex molecules or as a building block for further chemical modifications.

Future Research Directions

Ongoing research into the interactions and mechanisms of action of (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is vital for elucidating its therapeutic potential and safety profile. Investigations into its pharmacokinetics, toxicity, and efficacy in vivo will be essential for advancing this compound toward clinical applications.

Chemical Reactions Analysis

1.1. Formation via Claisen-Schmidt Condensation

The core chalcone structure is typically synthesized via base-catalyzed Claisen-Schmidt condensation between 2-chloro-6-ethoxyquinoline-3-carbaldehyde and acetophenone derivatives. For example:

-

Reactants :

-

2-Chloro-6-ethoxyquinoline-3-carbaldehyde

-

Furan-2-yl methyl ketone

-

-

Conditions :

-

Mechanism :

Aldol condensation followed by dehydration to form the α,β-unsaturated ketone.

2.1. Cycloaddition Reactions

The propenone system participates in [4+2] Diels-Alder reactions with dienes (e.g., anthracene, furan):

| Diene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Anthracene | Toluene, reflux, 24 h | Anthraquinone-fused quinoline | 68% | |

| Furan | Microwave, 120°C, L-proline catalyst | Pyrano[3,2-c]furan derivatives | 80–85% |

2.2. Nucleophilic Additions

-

Catalysts : L-proline enhances regioselectivity and reduces reaction time (6 hours vs. 24 hours without catalyst) .

3.1. Nucleophilic Aromatic Substitution (Cl → X)

The 2-chloro group undergoes substitution with nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiomorpholine | K₂CO₃, DMF, 80°C | 2-Thiomorpholino derivative | 75% | |

| Piperazine | EtOH, reflux, 12 h | 2-Piperazinylquinoline | 82% |

3.2. Ethoxy Group Reactivity

The 6-ethoxy substituent directs electrophilic substitution (e.g., nitration, sulfonation) to the 5- and 7-positions of the quinoline ring .

Furan Ring Functionalization

The furan-2-yl group undergoes electrophilic substitution (e.g., bromination) at the 5-position:

-

Conditions : Br₂/CHCl₃, 0°C → 5-bromo-furan derivative (90% yield) .

-

Impact : Bromination enhances π-stacking in biological targets .

5.1. Pyrazole and Triazole Derivatives

Reaction with hydrazines or azides yields fused heterocycles:

-

With phenylhydrazine :

Forms pyrazolo[3,4-b]quinoline via intramolecular cyclization (Nitrobenzene, pyridine, 110°C, 8 h) . -

With NaN₃/CuI :

Click chemistry generates 1,2,3-triazole-linked hybrids (82% yield) .

5.2. Pyrroloquinolinones

Heating with formamide generates fused pyrrolo[3,4-b]quinolin-3-one via:

Catalytic and Green Chemistry Approaches

-

Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for chalcone formation .

-

Solvent-free conditions : Achieves 90% yield in Knoevenagel condensations using ball milling .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone-quinoline hybrids and related derivatives exhibit diverse biological activities depending on their substituents and structural conformations. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Observations:

Substituent Effects: The 2-chloro-6-ethoxyquinoline group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to simpler phenyl or indole substituents . This may improve binding to biological targets like kinase enzymes. Furan-2-yl groups, present in all compared compounds, contribute to π-π interactions and moderate polarity, influencing solubility and membrane permeability .

Biological Activity: The target compound’s quinoline core is associated with anticancer activity, as seen in related derivatives like (2E)-3-(6-chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one, which showed activity against breast cancer cell lines (IC₅₀: 8–12 μM) . In contrast, tyrosinase inhibition is prominent in compounds with electron-rich substituents (e.g., 4-methoxyphenyl), where polar interactions dominate .

Structural Conformation: The E-configuration of the α,β-unsaturated ketone is critical for planarity and conjugation, as seen in the target compound and (E)-1-(4-methoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one . Dihedral angles between aromatic rings (e.g., quinoline and furan) influence molecular packing and stability. The target compound’s low twist (~3.5°) suggests minimal steric hindrance, favoring intermolecular interactions .

Synthetic Accessibility: The target compound requires multi-step synthesis due to the 6-ethoxyquinoline moiety, whereas simpler chalcones (e.g., (E)-1-(4-methoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one) are synthesized in one step .

Table 2: Crystallographic Data Comparison

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via a base-catalyzed condensation reaction between 2-chloro-6-ethoxyquinoline-3-carbaldehyde and furan-2-ylacetophenone. Typical conditions involve ethanol or methanol as solvents, with bases like NaOH or K₂CO₃ (0.1–0.3 M) at 60–80°C for 6–12 hours. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of aldehyde to ketone). Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the E-configuration of the α,β-unsaturated ketone (δ 7.5–8.0 ppm for vinyl protons, J ≈ 15–16 Hz) and substituent positions on quinoline/furan rings.

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C conjugated with ketone).

- HRMS : Validates molecular formula (C₁₉H₁₅ClNO₃). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to quinoline chalcones' known activity. Use fluorescence-based ATP-binding assays (IC₅₀ determination) and validate via cell viability tests (MTT assay) in cancer lines (e.g., MCF-7, A549). Dose-response curves (1–100 µM) and positive controls (e.g., erlotinib) are essential .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in bioactivity studies (e.g., varying IC₅₀ values across labs)?

- Methodology :

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Compound Stability : Test degradation under assay conditions (e.g., DMSO stock stability via HPLC).

- Orthogonal Assays : Validate results using alternate methods (e.g., Western blot for phosphorylated kinase targets). Reference compounds with known activity must be included .

Q. What strategies optimize synthetic protocols for scalability while maintaining stereochemical integrity?

- Methodology :

- Solvent Selection : Replace ethanol with THF or DMF for higher boiling points, enabling faster reaction rates.

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Continuous Flow Chemistry : Reduces side reactions (e.g., Z-isomer formation) via controlled residence times .

Q. How can advanced characterization techniques resolve ambiguities in molecular conformation?

- Methodology :

- Single-Crystal X-ray Diffraction : Determines dihedral angles between quinoline and furan rings (typically 5–15° for planar chalcones).

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate electronic effects of substituents .

Q. What computational approaches predict structure-activity relationships (SAR) for quinoline chalcones?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17). Focus on H-bonding (ethoxy group with Lys721) and π-π stacking (furan with Phe723).

- QSAR Models : Train models using descriptors like Hammett σ (chloro substituent) and molar refractivity (ethoxy group) .

Q. How do researchers address stability challenges during long-term storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.